molecular formula C14H16N2O B8488076 Propanedinitrile,(2,6-diethyl-3,5-dimethyl-4H-pyran-4-ylidene)-(9ci)

Propanedinitrile,(2,6-diethyl-3,5-dimethyl-4H-pyran-4-ylidene)-(9ci)

Cat. No.: B8488076
M. Wt: 228.29 g/mol
InChI Key: LMRBTJXTDRXQTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Propanedinitrile,(2,6-diethyl-3,5-dimethyl-4H-pyran-4-ylidene)-(9ci) is an organic compound that belongs to the class of pyran derivatives This compound is characterized by its unique structure, which includes a pyran ring substituted with diethyl and dimethyl groups, as well as a malononitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propanedinitrile,(2,6-diethyl-3,5-dimethyl-4H-pyran-4-ylidene)-(9ci) can be achieved through several methods. One common approach involves the Knoevenagel condensation reaction between 2,6-diethyl-3,5-dimethyl-4-pyrone and malononitrile. This reaction typically requires a basic catalyst, such as piperidine or pyridine, and is carried out in a solvent like ethanol or methanol at elevated temperatures .

Industrial Production Methods

For industrial-scale production, the synthesis may involve more efficient catalytic systems and optimized reaction conditions to enhance yield and purity. Transition metal oxides, such as titanium or zinc hydrotalcites, have been explored as catalysts for this reaction, providing high selectivity and reusability .

Chemical Reactions Analysis

Types of Reactions

Propanedinitrile,(2,6-diethyl-3,5-dimethyl-4H-pyran-4-ylidene)-(9ci) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The malononitrile moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyran oxides, while reduction can produce various reduced derivatives.

Scientific Research Applications

Propanedinitrile,(2,6-diethyl-3,5-dimethyl-4H-pyran-4-ylidene)-(9ci) has several scientific research applications:

Mechanism of Action

The mechanism of action of Propanedinitrile,(2,6-diethyl-3,5-dimethyl-4H-pyran-4-ylidene)-(9ci) involves its interaction with specific molecular targets and pathways. The compound can act as an electron acceptor in organic electronic materials, facilitating charge transfer processes. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Propanedinitrile,(2,6-diethyl-3,5-dimethyl-4H-pyran-4-ylidene)-(9ci) is unique due to its specific substitution pattern on the pyran ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in organic synthesis and materials science.

Properties

Molecular Formula

C14H16N2O

Molecular Weight

228.29 g/mol

IUPAC Name

2-(2,6-diethyl-3,5-dimethylpyran-4-ylidene)propanedinitrile

InChI

InChI=1S/C14H16N2O/c1-5-12-9(3)14(11(7-15)8-16)10(4)13(6-2)17-12/h5-6H2,1-4H3

InChI Key

LMRBTJXTDRXQTD-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=C(C#N)C#N)C(=C(O1)CC)C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 0.33 g (5 mmol) of malonodinitrile in 2.4 ml (25 mmol) acetic anhydride 1.20 g (5 mmol) of 2,6-diethyl-3,5-dipropyl-pyran-4-one (prepared according to J. Chem. Soc (C), 1967, 828-830) was added. After addition of 150 ml of water the resulting solution was extracted twice with ether (50 ml). The combined organic phases were washed with water (2×50 ml) and with saturated NaCl-solution (1×30 ml). After drying (Na2SO4), the solvent was evaporated (HV) and the crude product was purified via FC (n-hexane/EtOAC 7:3) yielding 0.54 g (47%) of 2-(2,6-diethyl-3,5-dimethylpyran-4-ylidene)malononitrile as a brown solid.
Quantity
0.33 g
Type
reactant
Reaction Step One
Quantity
2.4 mL
Type
reactant
Reaction Step One
Name
2,6-diethyl-3,5-dipropyl-pyran-4-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step Two

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